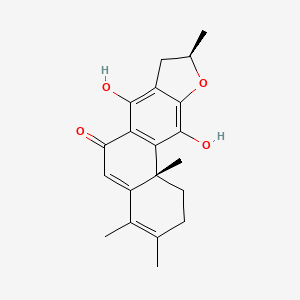

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-

Übersicht

Beschreibung

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- is a naturally occurring diterpenoid compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol . It is typically found in the roots of the plant Clerodendrum bungei Steud . Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- is known for its distinctive orange powder form and has been studied for its various biological activities, including cytotoxicity and inhibition of cell proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- can be isolated from natural sources using preparative high-performance liquid chromatography (prep-HPLC) . This method involves the separation of compounds based on their interactions with the stationary and mobile phases in the chromatography column. The process typically includes sample preparation, method development, and sample workup .

Industrial Production Methods

Industrial production of Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- involves the extraction of the compound from the roots of Clerodendrum bungei Steud using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using prep-HPLC to obtain a high-purity product suitable for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the chemical reactions of Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity .

Major Products Formed

The major products formed from the chemical reactions of Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- include various derivatives with enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C20H22O4

- Molecular Weight : 326.39 g/mol

- Structural Characteristics : The compound features a phenanthrene core with a furanone moiety and multiple hydroxyl groups, contributing to its biological activity.

Medicinal Chemistry

Phenanthro(3,2-b)furan-6(2H)-one has been investigated for its pharmacological properties:

- Anti-inflammatory Activity : It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have shown that derivatives of this compound can significantly reduce inflammation in animal models .

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound demonstrates moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). For instance, one study reported an IC50 value of 10 μM against MCF-7 cells .

Biological Research

The compound serves as a valuable tool in biological studies due to its unique properties:

- Cell Cycle Regulation : Its ability to inhibit cell proliferation makes it useful for studying mechanisms of cell cycle regulation and cancer biology.

- Antioxidant Activity : Phenanthro(3,2-b)furan-6(2H)-one exhibits significant antioxidant properties, protecting cells from oxidative damage. This action is particularly relevant in the context of diseases associated with oxidative stress .

Industrial Applications

The antioxidant properties of Phenanthro(3,2-b)furan-6(2H)-one have implications for various industrial sectors:

- Cosmetic Industry : Its ability to scavenge free radicals positions it as a potential ingredient in cosmetic formulations aimed at anti-aging and skin protection.

- Food Industry : The compound could be explored as a natural preservative due to its antioxidant capabilities.

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of Phenanthro(3,2-b)furan-6(2H)-one derivatives showed that specific modifications to the aryl moieties enhanced COX inhibitory activity. The best-performing derivative exhibited an IC50 value comparable to established COX inhibitors like rofecoxib .

Case Study 2: Cytotoxicity Research

In vitro studies demonstrated that Phenanthro(3,2-b)furan-6(2H)-one induces apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential use as a lead compound in developing new anticancer therapies .

Wirkmechanismus

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- exerts its effects through various molecular targets and pathways . It induces cell-cycle G2/M phase arrest, leading to the inhibition of cell proliferation . The compound also demonstrates cytotoxic activities against tumor cell lines, suggesting its potential as an anticancer agent . Additionally, Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- shows inhibitory activity against the complement system, which plays a crucial role in immune responses .

Vergleich Mit ähnlichen Verbindungen

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- is structurally similar to other diterpenoids, such as Villosin C and Teuvincenone H . These compounds share similar core structures but differ in their functional groups and substructures . The unique features of Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-, such as its specific cytotoxic and immunomodulatory activities, distinguish it from other similar compounds .

List of Similar Compounds

- Villosin C (CAS: 160927-81-1)

- Teuvincenone H (CAS: 142299-73-8)

- 19-Hydroxyteuvincenone F

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-’s unique combination of biological activities and structural features makes it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of phenanthrene derivatives and features a distinctive fused ring structure that contributes to its biological activity. Its chemical formula is , and it possesses multiple hydroxyl groups which are often associated with increased reactivity and biological interactions.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of phenanthro(3,2-b)furan derivatives. One notable study demonstrated that derivatives of furanones exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The compound showed an IC50 value for COX-1 of 2.8 μM, indicating potent inhibitory activity. This suggests that the compound may be effective in managing inflammation-related conditions .

Table 1: COX Inhibition Data for Phenanthro(3,2-b)furan Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Activity Type |

|---|---|---|---|

| Phenanthro(3,2-b)furan derivative | 2.8 | 20 | Inhibitor |

| Rofecoxib | 0.02 | Not applicable | Reference |

Anticancer Activity

In addition to its anti-inflammatory effects, the compound has shown promising anticancer activity. Research indicates that it can induce cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HSC-3 (oral cancer). The IC50 values for these cell lines were reported as 10 μM and 7.5 μM respectively . Moreover, the compound demonstrated a synergistic effect when combined with established chemotherapeutic agents like gefitinib and 5-fluorouracil.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Combination with Other Agents |

|---|---|---|

| MCF-7 | 10 | Gefitinib |

| HSC-3 | 7.5 | 5-Fluorouracil |

The mechanism underlying the biological activities of phenanthro(3,2-b)furan derivatives appears to involve multiple pathways:

- COX Inhibition : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins.

- Induction of Apoptosis : The compound may induce apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage.

- Synergistic Effects : The ability to enhance the efficacy of existing chemotherapeutics suggests a multifaceted approach to cancer treatment.

Case Studies

A notable case study involved the treatment of MCF-7 cells with phenanthro(3,2-b)furan derivatives in combination with gefitinib. The results indicated that the combination therapy significantly reduced cell viability compared to either treatment alone . This highlights the potential for developing new therapeutic strategies utilizing this compound.

Eigenschaften

IUPAC Name |

(9R,11bR)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-9-5-6-20(4)13(11(9)3)8-14(21)15-16(20)18(23)19-12(17(15)22)7-10(2)24-19/h8,10,22-23H,5-7H2,1-4H3/t10-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGPVLVWUUPQMQ-CFMSYZGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3=C(C(=C2O1)O)C4(CCC(=C(C4=CC3=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C3=C(C(=C2O1)O)[C@@]4(CCC(=C(C4=CC3=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99624-92-7 | |

| Record name | Uncinatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.